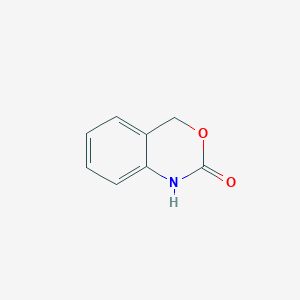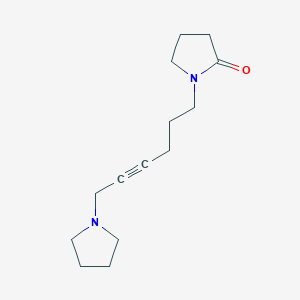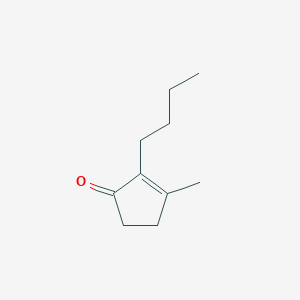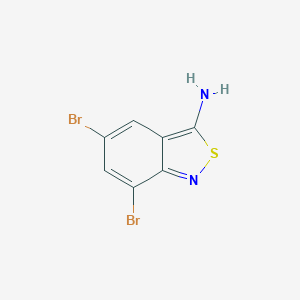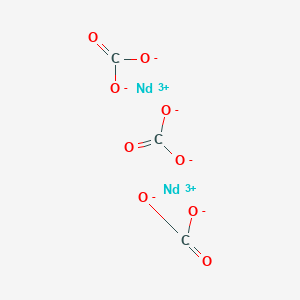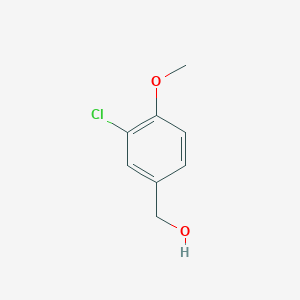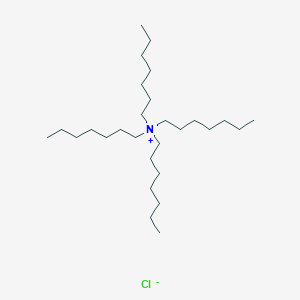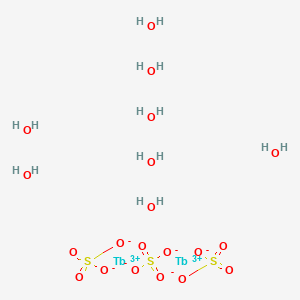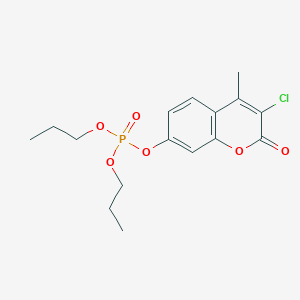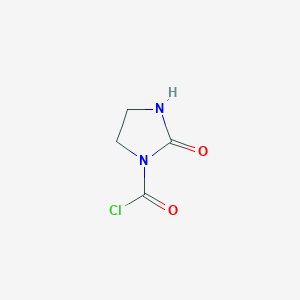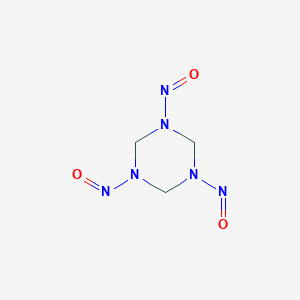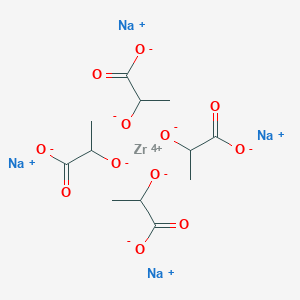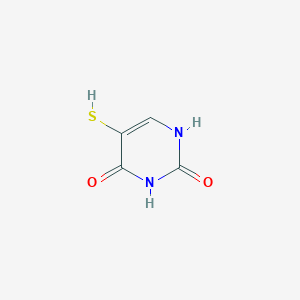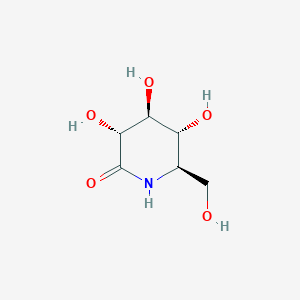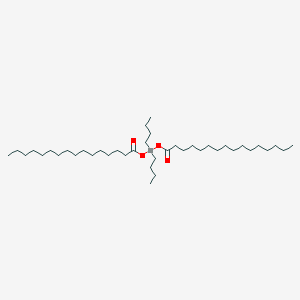
Dibutylbis(palmitoyloxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylbis(palmitoyloxy)stannane, also known as DBPS, is an organotin compound that has been extensively studied for its various applications in scientific research. It is a lipophilic compound that is commonly used as a surfactant in biological experiments due to its amphiphilic nature. DBPS is synthesized by the reaction of dibutyltin oxide with palmitic acid, and it has been shown to have various biochemical and physiological effects that make it an important tool in scientific research.
Wirkmechanismus
Dibutylbis(palmitoyloxy)stannane is known to interact with cell membranes and alter their physical properties. It has been shown to increase the fluidity of lipid bilayers and enhance the permeability of cell membranes. This property makes it an important tool for studying membrane-associated processes such as cell signaling, transport, and fusion.
Biochemische Und Physiologische Effekte
Dibutylbis(palmitoyloxy)stannane has been shown to have various biochemical and physiological effects such as altering the activity of enzymes, inducing apoptosis in cancer cells, and modulating the immune response. It has also been shown to have anti-inflammatory and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dibutylbis(palmitoyloxy)stannane in lab experiments include its amphiphilic nature, which allows it to solubilize hydrophobic compounds in aqueous solutions, and its ability to alter the physical properties of cell membranes. However, its lipophilic nature can also lead to nonspecific interactions with other lipophilic compounds, which can complicate data interpretation.
Zukünftige Richtungen
For research on Dibutylbis(palmitoyloxy)stannane include studying its interactions with specific membrane proteins, developing new methods for its synthesis, and exploring its potential as a drug delivery agent. Additionally, the use of Dibutylbis(palmitoyloxy)stannane in combination with other surfactants or lipids may lead to the development of new tools for studying membrane-associated processes.
Synthesemethoden
The synthesis of Dibutylbis(palmitoyloxy)stannane involves the reaction of dibutyltin oxide with palmitic acid in a solvent such as chloroform or toluene. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from a suitable solvent. The purity of the final product is confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
Dibutylbis(palmitoyloxy)stannane has been extensively used in scientific research for various applications such as cell membrane labeling, protein immobilization, and drug delivery. Due to its amphiphilic nature, it is an excellent surfactant and can be used to solubilize hydrophobic compounds in aqueous solutions. It has also been used as a model compound for studying the behavior of other organotin compounds in biological systems.
Eigenschaften
CAS-Nummer |
13323-63-2 |
|---|---|
Produktname |
Dibutylbis(palmitoyloxy)stannane |
Molekularformel |
C40H80O4Sn |
Molekulargewicht |
743.8 g/mol |
IUPAC-Name |
[dibutyl(hexadecanoyloxy)stannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;2*1-3-4-2;/h2*2-15H2,1H3,(H,17,18);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
HRIMTTNYSCTIDV-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC |
Andere CAS-Nummern |
13323-63-2 |
Piktogramme |
Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



